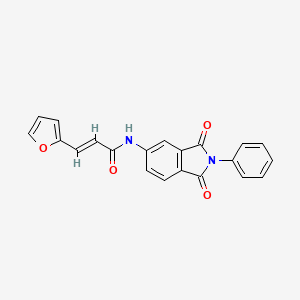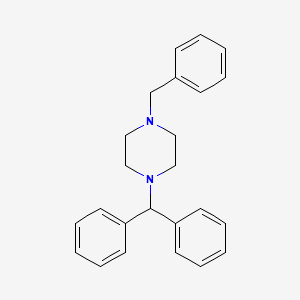
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-3-(2-furyl)acrylamide, also known as compound 1, is a synthetic compound that has been of interest to researchers due to its potential pharmacological properties. This compound has been studied for its potential use in treating various diseases and disorders, including cancer, inflammation, and neurodegenerative diseases. In
Wirkmechanismus
The mechanism of action of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-3-(2-furyl)acrylamide 1 is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including topoisomerase II and cyclin-dependent kinases. It also appears to inhibit the production of inflammatory cytokines by blocking the activation of NF-κB. Additionally, it has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. It has been shown to inhibit cancer cell growth and proliferation, reduce the production of inflammatory cytokines, and have neuroprotective effects. Additionally, it has been shown to have antioxidant properties, which may contribute to its overall pharmacological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-3-(2-furyl)acrylamide 1 in lab experiments is its potential pharmacological properties. It has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further research. However, one limitation of using this compound 1 in lab experiments is its synthetic nature, which may limit its potential for clinical use.
Zukünftige Richtungen
There are several future directions for research on N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-3-(2-furyl)acrylamide 1. One area of research could focus on its potential use in combination with other drugs or therapies to enhance its pharmacological effects. Additionally, further studies could investigate its potential use in treating other diseases and disorders, such as autoimmune diseases and cardiovascular disease. Finally, research could focus on developing more efficient and cost-effective synthesis methods for this compound 1 to facilitate its use in clinical settings.
Conclusion
In conclusion, this compound 1 is a synthetic this compound that has been of interest to researchers due to its potential pharmacological properties. It has been studied for its potential use in treating various diseases and disorders, including cancer, inflammation, and neurodegenerative diseases. While its mechanism of action is not fully understood, it appears to act through multiple pathways and have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research that could further elucidate its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-3-(2-furyl)acrylamide 1 involves a multi-step process that begins with the reaction of 2,3-dihydro-1H-isoindole-1,3-dione with phenylhydrazine to form 2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione. This intermediate is then reacted with 2-furoyl chloride to form N-(2-furoyl)-2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione. Finally, this this compound is reacted with acrylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied for its potential use in treating various diseases and disorders, including cancer, inflammation, and neurodegenerative diseases. It has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-N-(1,3-dioxo-2-phenylisoindol-5-yl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c24-19(11-9-16-7-4-12-27-16)22-14-8-10-17-18(13-14)21(26)23(20(17)25)15-5-2-1-3-6-15/h1-13H,(H,22,24)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJDKIAXUUCWDL-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(3-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6105589.png)
![7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6105594.png)
![3-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-isoindolinone trifluoroacetate](/img/structure/B6105601.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6105604.png)
![N-{4-[1,9-dioxo-8-(3-pyridinylmethyl)-8,9-dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl]phenyl}acetamide](/img/structure/B6105625.png)
![methyl 4-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)benzoate](/img/structure/B6105628.png)
![N-[1-(4-pyridinyl)propyl]-2-quinoxalinecarboxamide trifluoroacetate](/img/structure/B6105635.png)
![1-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1H-tetrazole](/img/structure/B6105639.png)
![3,5-bis(difluoromethyl)-1-{[2-(2,5-dimethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6105643.png)
![N-(4-chlorophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6105644.png)
![1-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6105646.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6105651.png)
![1-cyclohexyl-4-{[6-oxo-1-(2-pyridinylmethyl)-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B6105677.png)
